

# Application Notes and Protocols for ATTO 565 Biotin in Live-Cell Imaging

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## Compound of Interest

Compound Name: ATTO 565 biotin

Cat. No.: B15553419

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## Introduction

**ATTO 565 biotin** is a robust fluorescent probe that is increasingly valuable for dynamic live-cell imaging. As a member of the rhodamine family of dyes, ATTO 565 exhibits exceptional brightness, high photostability, and a large Stokes shift, making it an ideal candidate for a range of fluorescence microscopy techniques.<sup>[1][2][3]</sup> Its conjugation to biotin allows for highly specific and stable labeling of biological targets through the strong and well-established biotin-streptavidin interaction.<sup>[4][5]</sup> These characteristics, combined with its low cytotoxicity, make **ATTO 565 biotin** a powerful tool for visualizing and quantifying molecular dynamics in living cells.<sup>[3][6]</sup>

This document provides detailed application notes and protocols for the use of **ATTO 565 biotin** in various live-cell imaging techniques, including live-cell immunofluorescence, single-particle tracking, and stimulated emission depletion (STED) microscopy.

## Properties of ATTO 565 Biotin

ATTO 565 is characterized by its strong absorption in the orange-red region of the spectrum, making it compatible with common laser lines.<sup>[2]</sup> Its key photophysical properties are summarized in the table below.

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	564 nm	[1][2]
Emission Maximum ( $\lambda_{em}$ )	590 nm	[1][2]
Molar Extinction Coefficient	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[1][2]
Fluorescence Quantum Yield ( $\eta$ )	~90%	[1][2]
Fluorescence Lifetime ( $\tau$ )	4.0 ns	[1]
Recommended Excitation Range	545 - 575 nm	[1][7]

## Key Applications in Live-Cell Imaging

The exceptional photophysical properties of **ATTO 565 biotin**, coupled with the specificity of the biotin-streptavidin linkage, enable a variety of advanced live-cell imaging applications:

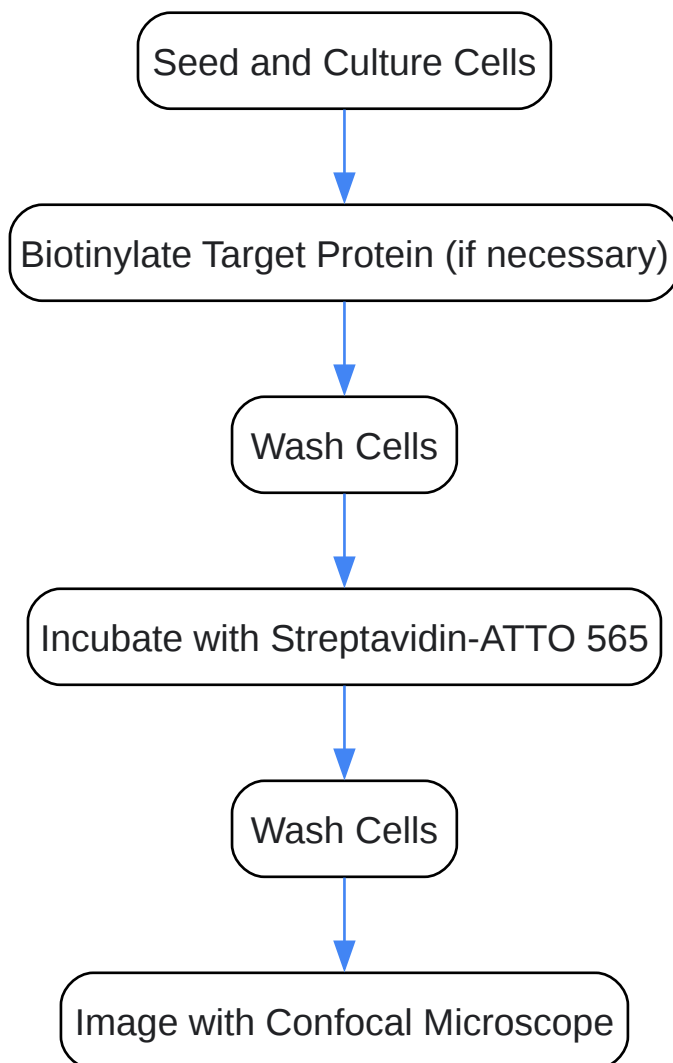
- **Live-Cell Surface Labeling:** Specifically label cell surface proteins or other molecules that have been biotinylated, either endogenously or through enzymatic or chemical methods.[4]
- **Single-Particle Tracking (SPT):** Track the movement of individual molecules on the cell surface or within the cell to study their diffusion dynamics, interactions, and trafficking.[8][9]
- **Stimulated Emission Depletion (STED) Microscopy:** Achieve super-resolution imaging of subcellular structures and molecular complexes in living cells due to the high photostability of ATTO 565.[3][10][11]
- **Flow Cytometry:** Quantify cell populations based on the expression of biotinylated surface markers.[1][12]

## Experimental Protocols

### Live-Cell Surface Staining for Confocal Microscopy

This protocol describes the labeling of biotinylated cell surface proteins with streptavidin-conjugated ATTO 565 for visualization by confocal microscopy.

## Workflow for Live-Cell Surface Staining



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Caption: General workflow for live-cell surface protein staining.

## Materials:

- Cells expressing the biotinylated protein of interest
- Cell culture medium
- Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
- Streptavidin-ATTO 565 conjugate

- Imaging buffer (e.g., phenol red-free medium or HBSS)
- Confocal microscope with appropriate laser lines and filters

Procedure:

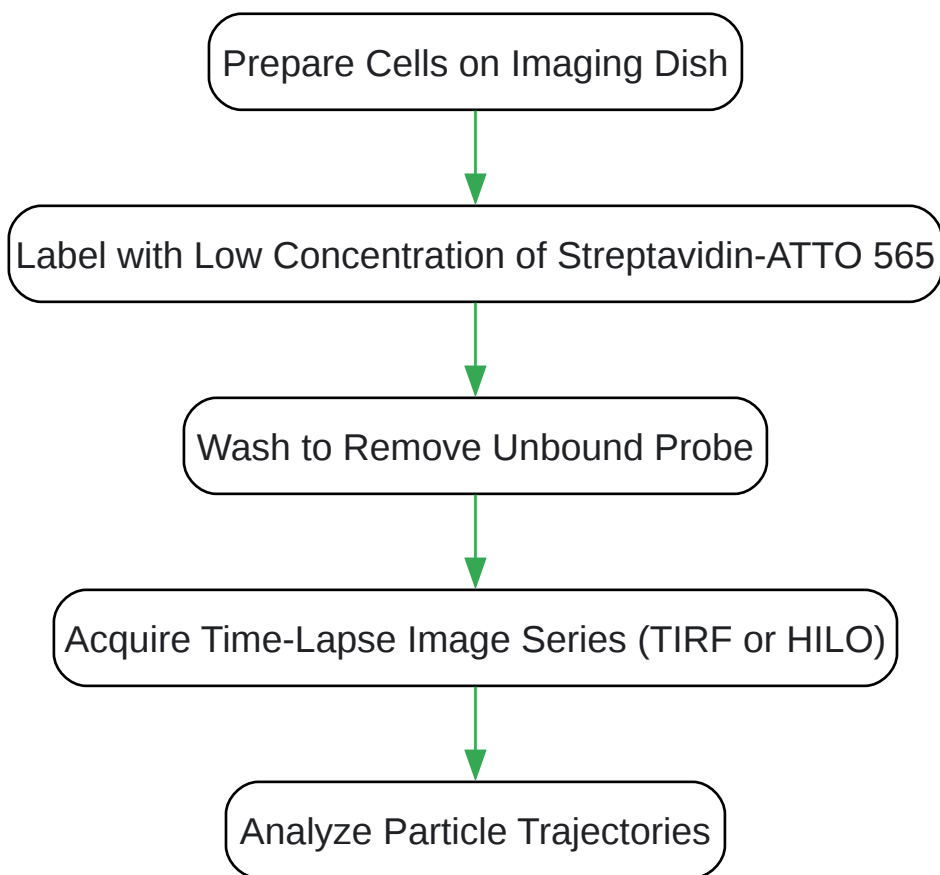
- Cell Preparation:
  - Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and culture them to the desired confluency.
  - If the target protein is not endogenously biotinylated, perform biotinylation using an appropriate method (e.g., enzymatic biotinylation with BirA ligase or chemical biotinylation with a cell-impermeable biotinylation reagent).[\[4\]](#) Ensure to wash the cells thoroughly to remove excess biotin.
- Washing:
  - Gently wash the cells twice with pre-warmed PBS to remove any residual serum or media components.
- Labeling:
  - Dilute the streptavidin-ATTO 565 conjugate in pre-warmed imaging buffer to a final concentration of 1-10  $\mu\text{g/mL}$ .[\[5\]](#)
  - Remove the PBS and add the streptavidin-ATTO 565 solution to the cells.
  - Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
- Final Washes:
  - Gently wash the cells three times with pre-warmed imaging buffer to remove unbound streptavidin-ATTO 565.
- Imaging:

- Immediately image the cells on a confocal microscope equipped for live-cell imaging (with environmental control).
  - Use an excitation wavelength of ~561 nm and collect the emission between 575-625 nm.
- [10]

## Single-Particle Tracking (SPT) of Cell Surface Proteins

This protocol outlines the procedure for labeling and tracking the movement of individual biotinylated proteins on the surface of living cells using **ATTO 565 biotin**.

Workflow for Single-Particle Tracking



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Caption: Workflow for single-particle tracking experiments.

Materials:

- Cells expressing the biotinylated protein of interest at low density
- Streptavidin-ATTO 565 conjugate
- Imaging buffer
- Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) microscope

#### Procedure:

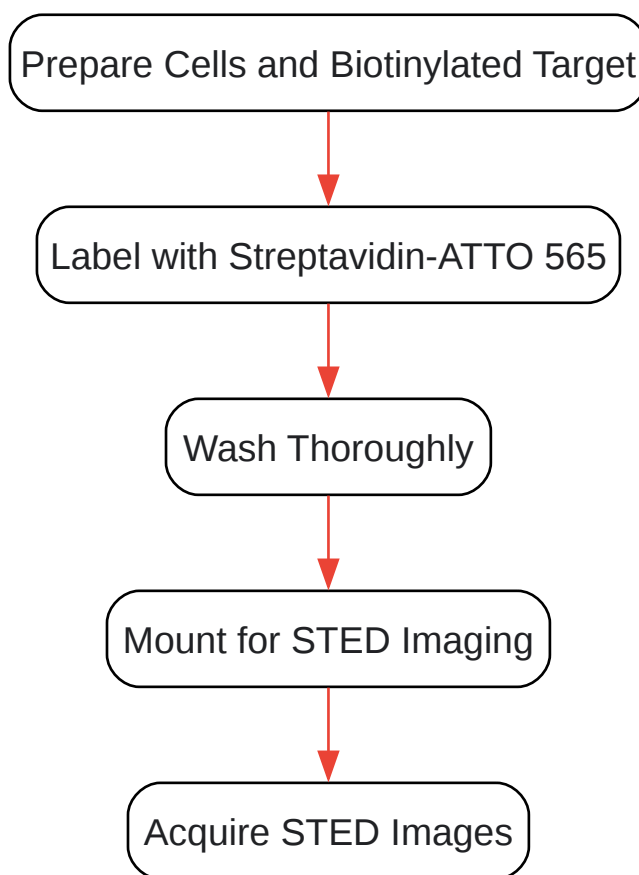
- Cell Preparation:
  - Prepare cells as described in the live-cell surface staining protocol. It is crucial to have a low density of the target protein to ensure individual molecules can be resolved.
- Labeling:
  - Use a very low concentration of streptavidin-ATTO 565 (e.g., 10-100 pM) to label only a sparse subset of the biotinylated proteins. The optimal concentration needs to be determined empirically to achieve single-molecule labeling.
  - Incubate for a short period (e.g., 5-10 minutes) at 37°C, protected from light.
- Washing:
  - Wash the cells thoroughly with pre-warmed imaging buffer to remove any unbound fluorescent probes.
- Imaging:
  - Image the cells using a TIRF or HILO microscope to minimize background fluorescence and achieve high signal-to-noise for single molecules.
  - Acquire a time-lapse series of images with a high frame rate (e.g., 10-50 frames per second) to capture the dynamics of the protein.
- Data Analysis:

- Use appropriate software (e.g., ImageJ/Fiji with tracking plugins) to detect and track the movement of individual fluorescent spots over time, generating trajectories for analysis of diffusion coefficients and confinement.

## Live-Cell STED Nanoscopy

This protocol provides a general framework for using **ATTO 565 biotin** to perform super-resolution imaging of biotinylated structures in living cells.

Workflow for Live-Cell STED Microscopy



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Caption: Workflow for live-cell STED imaging.

Materials:

- Cells with biotinylated structures of interest

- Streptavidin-ATTO 565 conjugate
- Imaging buffer
- STED microscope with appropriate excitation (~561 nm) and depletion (~775 nm) lasers[13]

#### Procedure:

- Sample Preparation:
  - Prepare and label cells with streptavidin-ATTO 565 as described in the live-cell surface staining protocol. It is crucial to ensure bright labeling for optimal STED performance.
- Imaging:
  - Use a STED microscope equipped for live-cell imaging.
  - Set the excitation laser to ~561 nm and the depletion laser to ~775 nm.
  - Carefully adjust the laser powers to achieve the desired resolution while minimizing phototoxicity and photobleaching.
  - Acquire images, keeping in mind that live-cell STED is often a trade-off between resolution, image acquisition speed, and the duration of the experiment.[14]

## Conclusion

**ATTO 565 biotin** is a versatile and powerful fluorescent probe for a wide array of live-cell imaging applications. Its superior photophysical properties and the high-affinity biotin-streptavidin interaction enable researchers to perform high-contrast, long-term, and super-resolution imaging of specific molecular targets in their native cellular environment. By following the detailed protocols provided in these application notes, researchers, scientists, and drug development professionals can effectively leverage the capabilities of **ATTO 565 biotin** to gain deeper insights into dynamic cellular processes.



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